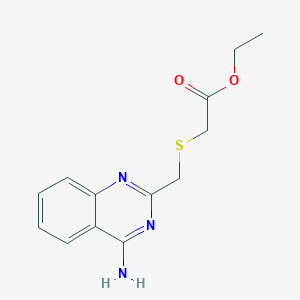

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-18-12(17)8-19-7-11-15-10-6-4-3-5-9(10)13(14)16-11/h3-6H,2,7-8H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZFSVKRLNJFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC1=NC2=CC=CC=C2C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Ethyl Chloroacetate and 4-Aminoquinazoline Derivatives

A well-documented approach involves the reaction of 2-mercapto-4-aminoquinazoline derivatives with ethyl chloroacetate under alkaline conditions. The reaction proceeds via the thiolate anion attacking the electrophilic carbon of ethyl chloroacetate, forming the thioether linkage.

- Reaction conditions: Alkaline medium to generate the thiolate anion from the mercaptoquinazoline.

- Solvent: Typically polar aprotic solvents or aqueous-organic mixtures.

- Temperature: Mild heating to moderate temperature (room temperature to 50 °C).

- Outcome: Formation of ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate with good selectivity.

This method was supported by structural studies indicating that the quinazoline exists in equilibrium between thione and thiolate forms, with the thiolate being the reactive nucleophile in the substitution reaction.

Alternative Synthetic Routes for Related Ethyl Acetate Derivatives

Other patent literature describes the preparation of ethyl 2-(4-aminocyclohexyl)acetate via:

- Wittig reaction of 1,4-cyclohexanedione with ethyl acetate triphenylphosphonium ylide.

- Followed by subsequent transformations to introduce amino functionality.

Although this method targets a different scaffold, it highlights the use of ethyl acetate derivatives and mild reaction conditions for preparing ethyl 2-substituted acetate compounds.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The most direct and established method for preparing this compound involves nucleophilic substitution of ethyl chloroacetate by the thiolate form of 4-aminoquinazoline derivatives under alkaline conditions.

- For industrial scale-up, adapting continuous one-pot reaction strategies as demonstrated for related thioether esters may improve efficiency and reduce costs.

- Alternative synthetic routes involving Wittig reactions are relevant for structurally related ethyl acetate derivatives but less directly applicable for the quinazoline thioether compound.

- Careful control of pH, temperature, and stoichiometry is critical to optimize yield and purity.

- Use of a single solvent system and avoidance of intermediate purification steps can significantly enhance process economy and product stability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety in Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions and Products

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| H₂O, HCl (1M) | Reflux, 6–8 h, 80°C | 2-(((4-Aminoquinazolin-2-yl)methyl)thio)acetic acid | |

| NaOH (1M), H₂O | Room temperature, 24 h | Sodium salt of the carboxylic acid |

Hydrolysis in acidic media proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Under basic conditions, hydroxide ions directly deprotonate the ester, forming a tetrahedral intermediate that collapses to the carboxylate.

Nucleophilic Substitution at the Thioether Group

The thioether (-S-CH₂-) linkage participates in nucleophilic substitution (SN₂) reactions, particularly with alkyl halides or amines.

Example Reaction with Methyl Iodide

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃ | Dry acetone, reflux, 12 h | Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)(methyl)thio)acetate |

The reaction proceeds via deprotonation of the thioether sulfur by K₂CO₃, forming a thiolate ion that attacks methyl iodide. Similar reactivity is observed with benzyl chloride or allyl bromides .

Oxidation of the Thioether Group

The sulfur atom in the thioether is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidation Pathways

Controlled oxidation with H₂O₂ yields the sulfoxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) produce the sulfone .

Amidation of the Ester Group

The ester group reacts with amines or hydrazines to form amides or hydrazides, respectively.

Hydrazinolysis Example

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| NH₂NH₂·H₂O, EtOH | Reflux, 4 h | 2-(((4-Aminoquinazolin-2-yl)methyl)thio)acetohydrazide |

This reaction is critical for generating intermediates used in further derivatization, such as coupling with carbonyl compounds to form hydrazones .

Cyclization Reactions

The compound participates in cyclization under specific conditions, forming heterocyclic systems.

Thiazole Formation

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Thioglycolic acid, HCl | Reflux, 8 h | 2-(((4-Aminoquinazolin-2-yl)methyl)thio)-1,3-thiazolidin-4-one |

Cyclization with thioglycolic acid proceeds via nucleophilic attack of the hydrazide nitrogen on the thioglycolic acid carbonyl, followed by dehydration .

Scientific Research Applications

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate is a chemical compound with several potential applications, primarily as a precursor in synthesizing quinazoline derivatives and in biological studies. Quinazoline derivatives have a wide range of applications, particularly in the treatment of hyperproliferative diseases like cancer .

Scientific Research Applications

- Precursor for Quinazoline Derivatives: this compound is used as a starting material in synthesizing various quinazoline derivatives.

- Potential Biological Activities: This compound is studied for its potential biological activities, including its use in developing inhibitors of receptor tyrosine kinases for cancer treatment .

- Treatment of Hyperproliferative Diseases: Derivatives and analogs of quinazoline are effective in treating cancers because they can inhibit tyrosine kinases .

- Tyrosine Kinase Inhibition: The compound relates to 4-(substituted phenylamino)quinazoline derivatives, useful for treating hyperproliferative diseases like cancers by inhibiting aberrant tyrosine kinases .

- EGFR Inhibition: The epidermal growth factor receptor (EGFR), which possesses tyrosine kinase activity, is often mutated or overexpressed in various human cancers. Inhibitors of receptor tyrosine kinases are useful as selective inhibitors of mammalian cancer cell growth .

- Cephalosporin Synthesis: Ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate is an intermediate in synthesizing beta-lactam antibiotics and cephalosporin drugs .

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Structural Differences :

- Replaces the 4-amino group with a 3-methoxyphenyl substituent.

- Contains a 4-oxo-3,4-dihydroquinazoline core instead of a fully aromatic quinazoline.

- Methyl ester instead of ethyl ester.

Synthesis and Applications: Synthesized via green chemistry approaches, emphasizing eco-friendly solvents and high yields .

Biological Activity: Demonstrates inhibitory activity against human carbonic anhydrase isoforms (CA IX/XII), relevant in cancer therapy . The methoxyphenyl group may enhance selectivity compared to the amino-substituted analog.

Ethyl 2-Amino-4-Thiazoleacetate (CAS 53266-94-7)

Structural Differences :

- Substitutes quinazoline with a thiazole ring.

- Features an amino group directly on the thiazole at position 2.

Synthesis and Applications: Prepared via condensation of benzothioamides with ethyl 4-bromo-3-oxobutanoate . Widely used as an intermediate in cephalosporin antibiotics (e.g., cefotaxime) due to its β-lactam synergy .

Biological Activity: Thiazole derivatives exhibit broad antimicrobial and antifungal activity. The amino group enhances nucleophilicity, facilitating β-lactam ring formation in antibiotics .

Ethyl 2-(2-((Benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate

Structural Differences :

- Combines benzimidazole and benzoxazole moieties.

- Lacks the quinazoline core but retains the thioether-acetate motif.

Synthesis :

Synthesized by alkylating 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole with ethyl chloroacetate .

Biological Activity: Benzimidazole derivatives are known for antiparasitic and antiviral activities. The benzoxazole group may contribute to DNA intercalation or topoisomerase inhibition .

(Z)-Ethyl 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetate

Structural Differences :

- Introduces a methoxyimino group adjacent to the thiazole ring.

- Features a planar Z-configuration critical for β-lactam antibiotic activity.

Applications: Key intermediate in third-generation cephalosporins (e.g., ceftriaxone). The methoxyimino group improves resistance to β-lactamases .

Comparative Analysis Table

Key Findings and Implications

- Quinazoline vs. Thiazole : Quinazoline derivatives (e.g., the target compound) are more commonly associated with kinase and enzyme inhibition, while thiazole analogs dominate antibiotic applications .

- Substituent Effects: The 4-amino group in the target compound may enhance interactions with ATP-binding pockets in kinases, whereas methoxy or oxo groups (as in dihydroquinazolines) modulate selectivity for enzymes like carbonic anhydrases .

- Synthetic Efficiency : Green chemistry methods (e.g., deep eutectic solvents) improve sustainability for quinazoline derivatives, while traditional alkylation remains prevalent for thiazole esters .

Biological Activity

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, antiviral, and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its bioactive properties. The presence of the thioacetate moiety enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Quorum Sensing Inhibition : The compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by targeting its quorum sensing system, thereby reducing pathogenicity and invasion potential.

- Anticancer Activity : Research indicates that it can inhibit specific molecular targets involved in cancer cell proliferation, suggesting potential as an anticancer agent.

Antibacterial Activity

This compound exhibits significant antibacterial properties:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These values indicate moderate to strong activity against various Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound also demonstrates antifungal effects:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results suggest that it can effectively inhibit the growth of certain fungal pathogens .

Antiviral Activity

Recent studies have explored the antiviral potential of quinazoline derivatives, including this compound, against coronaviruses such as SARS-CoV-2 and MERS-CoV. Some derivatives have shown IC50 values below 1 µM, indicating potent antiviral activity with minimal cytotoxicity .

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study identified that derivatives of quinazoline compounds could inhibit the type II NADH dehydrogenase in Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .

- Anticancer Properties : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range .

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate?

The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 2-mercapto-3-(p-tolyl)-quinazolin-4(3H)-one with ethyl chloroacetate in the presence of potassium carbonate in DMF. The reaction is refluxed for 5 hours, followed by precipitation in ice water and recrystallization from ethanol . Key parameters include stoichiometric ratios (1:1 for mercapto derivative and ethyl chloroacetate), solvent choice (polar aprotic solvents like DMF enhance reactivity), and purification via recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

Post-synthesis characterization should include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone structure and substituent positions .

- Elemental Analysis : Validate purity (deviations ≤0.4% from theoretical values) .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm, S-H absence at ~2550 cm).

Advanced Research Questions

Q. How do structural modifications at the 4-position of the quinazoline ring affect biological activity?

Substituent effects are critical in structure-activity relationship (SAR) studies. For example:

| Substituent (R) | Activity Trend | Mechanism Insight |

|---|---|---|

| Methyl | Increased | Enhanced lipophilicity and target binding . |

| Ethyl/Phenyl | Decreased | Steric hindrance disrupts enzyme interactions . |

Advanced SAR studies should combine molecular docking (e.g., targeting antifungal or HDAC enzymes) with in vitro assays to validate computational predictions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

- Reproducibility Checks : Standardize protocols (e.g., fixed cell lines, serum-free media).

- Dose-Response Curves : Confirm activity is concentration-dependent.

- Impurity Profiling : Use HPLC-MS to rule out byproduct interference .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., thiazole or triazole derivatives) .

Q. What are the optimal conditions for scaling up synthesis without compromising yield?

For large-scale production:

- Solvent Optimization : Replace DMF with ethanol or acetone to reduce toxicity and cost .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and intermediates.

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Use in silico models like:

- ADMET Prediction : SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity.

- Docking Simulations (AutoDock Vina) : Map binding interactions with targets like HDACs or fungal enzymes .

- Quantum Mechanical Calculations (Gaussian) : Analyze electronic properties affecting reactivity.

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate antifungal or anticancer activity?

- Antifungal Assays : Follow CLSI guidelines using Candida albicans or Aspergillus fumigatus strains. Measure MIC (Minimum Inhibitory Concentration) via broth microdilution .

- Anticancer Screening : Use NCI-60 cell lines. Combine MTT assays with apoptosis markers (e.g., Annexin V/PI staining) .

- Control Compounds : Include fluconazole (antifungal) or doxorubicin (anticancer) as positive controls.

Q. What strategies are effective in overcoming poor aqueous solubility during biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.